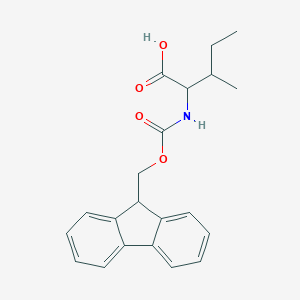

Fmoc-Ile-OH

説明

Fmoc-L-isoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group of isoleucine during the synthesis process .

科学的研究の応用

ペプチド合成

Fmoc-Ile-OHは、特に固相ペプチド合成(SPPS)において、ペプチド合成に広く用いられています。 Fmoc基は合成プロセス中にアミノ基を保護し、ペプチドを形成するためにアミノ酸を順次付加することを可能にします .

組織工学

組織工学の分野では、this compound誘導体を用いて自己組織化ハイドロゲルを生成することができます。 これらのハイドロゲルは、細胞の接着、生存、および複製のための足場を提供することができ、組織再生アプリケーションに不可欠です . This compoundの剛直な構造を形成する能力は、新しい組織の成長をサポートできる材料を作成するのに適しています。

C-H活性化反応

化学合成において、this compoundは、C-H活性化反応におけるリガンドとして役立ちます。 このアプリケーションは、高い精度と効率で複雑な有機分子を作成するために不可欠です .

作用機序

Target of Action

Fmoc-Ile-OH, also known as Fmoc-L-isoleucine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of isoleucine, which it protects during the peptide assembly process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group from further reactions. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It allows for the stepwise elongation of the peptide chain by enabling the controlled addition of isoleucine at specific positions .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with isoleucine residues at desired positions . By protecting the amine group during synthesis, this compound allows for the controlled addition of isoleucine, facilitating the creation of complex peptide structures .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Fmoc group’s removal is dependent on the presence of a base . Additionally, the stability of this compound can be affected by temperature and pH. It is typically stored at a temperature between 2-8°C . The specific conditions under which this compound is used can significantly impact its efficacy in peptide synthesis.

生化学分析

Biochemical Properties

Fmoc-L-isoleucine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in the process of peptide synthesis . The Fmoc group serves as a protective shield for the amino acid’s carboxyl group during peptide synthesis, preventing unwanted reactions .

Cellular Effects

The effects of Fmoc-L-isoleucine on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Fmoc-L-isoleucine involves its role as a protecting group in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and is rapidly removed by base . This allows for selective deprotection and subsequent coupling reactions during peptide assembly .

Metabolic Pathways

Fmoc-L-isoleucine is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Fmoc-L-isoleucine within cells and tissues are related to its role in peptide synthesis. It is likely transported to the site of protein synthesis where it is used in the formation of peptides .

準備方法

Synthetic Routes and Reaction Conditions: Fmoc-L-isoleucine is typically synthesized by reacting L-isoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF). The Fmoc group is introduced to the amino group of isoleucine, forming Fmoc-L-isoleucine .

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-L-isoleucine follows similar principles but on a larger

特性

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315561 | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-23-6 | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What kind of self-assembled structures does Fmoc-Ile-OH form, and how do these structures change under different conditions?

A1: [] this compound exhibits interesting morphology depending on concentration and temperature. At room temperature, it forms fiber-like structures at both low and high concentrations. Interestingly, upon heating, it transitions to form tube-like structures at lower concentrations while maintaining the fiber-like morphology at higher concentrations. This suggests that temperature plays a crucial role in dictating the final assembled structure of this compound.

Q2: Besides this compound, were other Fmoc-protected amino acids studied, and how do their self-assembling properties compare?

A2: [] Yes, the researchers investigated the self-assembly of other Fmoc-protected aliphatic amino acids, including Fmoc-alanine (Fmoc-Ala-OH), Fmoc-leucine (Fmoc-Leu-OH), and Fmoc-valine (Fmoc-Val-OH). Each displayed distinct self-assembly behaviors under varying conditions, highlighting the influence of the amino acid side chain on the final morphology. For example, Fmoc-Ala-OH consistently formed flower-like structures, while Fmoc-Leu-OH formed flowers at room temperature that transitioned to tubes upon heating. These findings emphasize the structural diversity achievable by simply modifying the amino acid component.

Q3: What future research directions are suggested for these self-assembling Fmoc-amino acids?

A4: [] The authors suggest further characterization of the self-assembled structures using advanced microscopy and spectroscopy techniques. This will help elucidate the specific interactions driving the self-assembly process. Furthermore, exploring the potential applications of these self-assembled structures, perhaps as scaffolds for tissue engineering or in drug delivery systems, represents an exciting future direction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。